molecular formula C6H11F2N B1435850 3-(2,2-Difluoroethyl)-3-methylazetidine CAS No. 1909316-12-6

3-(2,2-Difluoroethyl)-3-methylazetidine

Cat. No.: B1435850
CAS No.: 1909316-12-6
M. Wt: 135.15 g/mol
InChI Key: ZTPRNIWKWQLXCL-UHFFFAOYSA-N
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Description

3-(2,2-Difluoroethyl)-3-methylazetidine is a compound of significant interest in the field of organic chemistry. It features a four-membered azetidine ring substituted with a 2,2-difluoroethyl group and a methyl group. The presence of the difluoroethyl group imparts unique chemical properties to the molecule, making it a valuable subject for research and application in various scientific domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Difluoroethyl)-3-methylazetidine typically involves the introduction of the difluoroethyl group into the azetidine ring. One common method is the nucleophilic substitution reaction where a suitable azetidine precursor is reacted with a difluoroethylating agent under controlled conditions. For instance, the reaction of 3-methylazetidine with 2,2-difluoroethyl bromide in the presence of a base such as potassium carbonate can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. The choice of solvents and catalysts also plays a significant role in optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Difluoroethyl)-3-methylazetidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2,2-Difluoroethyl)-3-methylazetidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,2-Difluoroethyl)-3-methylazetidine involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,2-Difluoroethyl)azetidine
  • 3-Methylazetidine
  • 2,2-Difluoroethylamine

Uniqueness

3-(2,2-Difluoroethyl)-3-methylazetidine is unique due to the combination of the difluoroethyl and methyl groups on the azetidine ring. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the difluoroethyl group enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications .

Properties

IUPAC Name

3-(2,2-difluoroethyl)-3-methylazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2N/c1-6(2-5(7)8)3-9-4-6/h5,9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTPRNIWKWQLXCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1)CC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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